REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[CH3:9][N:10]1[CH:14]=[C:13](B2OC(C)(C)C(C)(C)O2)[CH:12]=[N:11]1.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Cl:1][C:2]1[N:3]=[N:4][C:5]([C:13]2[CH:12]=[N:11][N:10]([CH3:9])[CH:14]=2)=[CH:6][CH:7]=1 |f:2.3.4,^1:39,58|
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Name
|
|
Quantity
|
20.1 g
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Type
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reactant
|
Smiles
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ClC=1N=NC(=CC1)Cl
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Name
|
|
Quantity
|
25.46 g
|
Type
|
reactant
|
Smiles
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CN1N=CC(=C1)B1OC(C)(C)C(C)(C)O1
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Name
|
|
Quantity
|
50.7 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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O1CCOCC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 90° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was degassed
|
Type
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CUSTOM
|
Details
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by bubbling in nitrogen for 15 min
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Duration
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15 min
|
Type
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ADDITION
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Details
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than added
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Type
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CUSTOM
|
Details
|
nitrogen was bubbled in the mixture for another 10 min
|
Duration
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10 min
|
Type
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TEMPERATURE
|
Details
|
cooled to room temperature
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to remove the majority of the 1,4-dioxane
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between 1 N aqueous potassium carbonate (400 mL) and ethyl acetate (400 mL)
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate (2×300 mL) and dichloromethane (300 mL)
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Type
|
WASH
|
Details
|
The combined organic layers were washed with brine
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in-vacuo
|
Type
|
STIRRING
|
Details
|
The residue was stirred in diethyl ether (150 mL)
|
Type
|
FILTRATION
|
Details
|
the orange precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1N=NC(=CC1)C=1C=NN(C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 65.6 mmol | |
AMOUNT: MASS | 12.76 g | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 53.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |